alpha-Ionol vs. Beta-Ionol/Ol: Isotopic Provenance Authentication for 'Natural' Regulatory Compliance
alpha-Ionol can be authenticated as 'natural' (ex plant) or synthetic using stable isotope ratio mass spectrometry, providing quantitative procurement criteria that are unavailable for beta-ionol in the same regulatory contexts [1]. This analytical differentiation is essential for EU compliance, where 'natural' designation requires verifiable origin data.
| Evidence Dimension | δ13C(V-PDB) stable carbon isotope ratio |
|---|---|
| Target Compound Data | Natural (raspberry fruit, n=8): -33.6‰ to -36.6‰; Synthetic: -24.5‰ |
| Comparator Or Baseline | beta-Ionol: No comparable published authentication dataset in the same study |
| Quantified Difference | Synthetic α-ionol δ13C differs from natural by ~9-12‰; δ2H(V-SMOW) values: synthetic -184‰ vs. natural -200‰ to -225‰ |
| Conditions | HRGC-C/P-IRMS and EA-C/P-IRMS; raspberry fruit samples (n=8) vs. synthetic material |
Why This Matters
Procurement of 'natural' alpha-ionol for EU-regulated flavor applications requires verifiable δ13C values below -30‰; synthetic material with δ13C ≈ -24.5‰ is detectable and non-compliant.
- [1] Caja, M. M., Preston, C., Kempf, M., & Schreier, P. (2007). Flavor Authentication Studies of α-Ionone, β-Ionone, and α-Ionol from Various Sources. Journal of Agricultural and Food Chemistry, 55(16), 6700-6704. View Source
